molecular formula C20H26N2O4S2 B2384080 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide CAS No. 946249-71-4

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2384080
CAS No.: 946249-71-4
M. Wt: 422.56
InChI Key: IPNFCHQWOSOPIK-UHFFFAOYSA-N
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide is an intriguing chemical compound with diverse potential applications. This compound belongs to the family of sulfonamides, characterized by the presence of a sulfonyl group attached to an amine group. The structure features a tetrahydroquinoline core, a propylsulfonyl moiety, and a p-tolyl methanesulfonamide group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide typically involves multiple steps:

  • Formation of Tetrahydroquinoline Core: : The starting material, typically an aniline derivative, undergoes a Povarov reaction with an aldehyde and an alkene to form the tetrahydroquinoline core.

  • Sulfonylation: : The tetrahydroquinoline is then sulfonylated using propylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the propylsulfonyl group.

  • Methanesulfonamide Introduction: : Finally, the p-tolyl methanesulfonamide is attached through a reaction with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions, improve yields, and minimize by-products. This method ensures scalability and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the sulfonamide or the quinoline ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and the sulfonamide group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Conditions vary but may involve catalysts such as palladium or bases like sodium hydroxide (NaOH).

Major Products

  • Oxidation: : Products may include sulfoxides or sulfones, depending on the degree of oxidation.

  • Reduction: : Reduced sulfonamide or quinoline derivatives.

  • Substitution: : Depending on the substituents introduced, a wide range of derivatives can be synthesized.

Scientific Research Applications

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide finds applications in various scientific fields:

  • Chemistry: : Utilized in the synthesis of novel compounds and as intermediates in organic synthesis.

  • Biology: : Potentially used in studying enzyme inhibitors and receptor antagonists due to its structural features.

  • Medicine: : Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

  • Industry: : May be used as a precursor for materials science applications, including the development of polymers and catalysts.

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Biological Systems: : The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For instance, it could inhibit an enzyme by binding to its active site or modulate receptor activity.

  • Chemical Reactions: : In chemical processes, the functional groups within the compound participate in various reaction mechanisms, facilitating transformations in organic synthesis.

Comparison with Similar Compounds

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide stands out due to its unique combination of structural features:

  • Similar Compounds: : Other compounds with a tetrahydroquinoline core or sulfonamide group include tetrahydroquinoline derivatives and sulfonamide-based drugs.

  • Uniqueness: : The specific arrangement of the propylsulfonyl and p-tolyl methanesulfonamide groups on the tetrahydroquinoline scaffold provides distinct chemical and biological properties.

Understanding this compound’s synthesis, reactions, and applications sheds light on its potential utility across diverse scientific disciplines. Its unique structure offers a promising avenue for further research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-10-11-19(14-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNFCHQWOSOPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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